2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
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Overview
Description
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-(p-tolyl)thioamide with α-haloketones under basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced by reacting the thiazole derivative with pyrrolidine in the presence of a suitable base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyrrolidine group.
Reduction: Reduction reactions can target the carbonyl group in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and pyrrolidine group.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-oxo-2-(morpholin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
Uniqueness
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine group, in particular, may offer unique binding interactions with biological targets compared to similar compounds with different cyclic amines.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-13-4-6-14(7-5-13)15-10-25-18(19-15)20-16(22)11-24-12-17(23)21-8-2-3-9-21/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKARQIZGWDROFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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